molecular formula C22H21ClN4O2 B4242179 4-chloro-5-{4-[(4-methylphenyl)carbonyl]piperazin-1-yl}-2-phenylpyridazin-3(2H)-one

4-chloro-5-{4-[(4-methylphenyl)carbonyl]piperazin-1-yl}-2-phenylpyridazin-3(2H)-one

Cat. No.: B4242179
M. Wt: 408.9 g/mol
InChI Key: UNCQBLBTQJONPF-UHFFFAOYSA-N
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Description

4-chloro-5-{4-[(4-methylphenyl)carbonyl]piperazin-1-yl}-2-phenylpyridazin-3(2H)-one is a complex organic compound that belongs to the pyridazinone family This compound is characterized by its unique structure, which includes a pyridazinone core, a piperazine ring, and a 4-methylbenzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-5-{4-[(4-methylphenyl)carbonyl]piperazin-1-yl}-2-phenylpyridazin-3(2H)-one typically involves multiple steps. One common synthetic route starts with the preparation of the pyridazinone core, followed by the introduction of the piperazine ring and the 4-methylbenzoyl group. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-chloro-5-{4-[(4-methylphenyl)carbonyl]piperazin-1-yl}-2-phenylpyridazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and various solvents. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated or hydrogenated products.

Scientific Research Applications

4-chloro-5-{4-[(4-methylphenyl)carbonyl]piperazin-1-yl}-2-phenylpyridazin-3(2H)-one has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-chloro-5-{4-[(4-methylphenyl)carbonyl]piperazin-1-yl}-2-phenylpyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes, receptors, or other proteins, thereby modulating their activity and influencing various biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

What sets 4-chloro-5-{4-[(4-methylphenyl)carbonyl]piperazin-1-yl}-2-phenylpyridazin-3(2H)-one apart from similar compounds is its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-chloro-5-[4-(4-methylbenzoyl)piperazin-1-yl]-2-phenylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN4O2/c1-16-7-9-17(10-8-16)21(28)26-13-11-25(12-14-26)19-15-24-27(22(29)20(19)23)18-5-3-2-4-6-18/h2-10,15H,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNCQBLBTQJONPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=C(C(=O)N(N=C3)C4=CC=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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